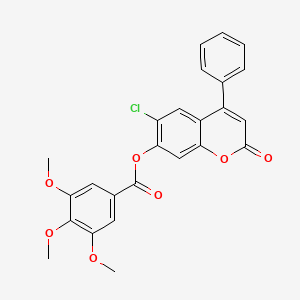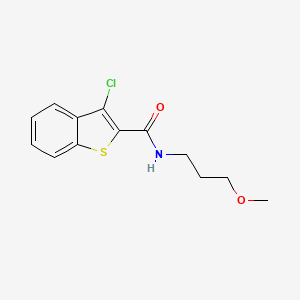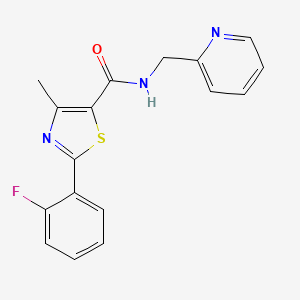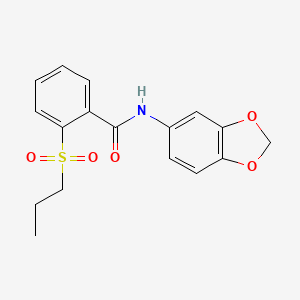
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with a chloro substituent at the 6-position, a phenyl group at the 4-position, and a 3,4,5-trimethoxybenzoate ester at the 7-position.
Métodos De Preparación
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol and 3,4,5-trimethoxybenzoic acid.
Esterification Reaction: The chromen-2-one derivative is esterified with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, cancerous, or microbial processes.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its biological effects.
Comparación Con Compuestos Similares
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other chromen-2-one derivatives:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a trimethoxybenzoate ester.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Contains a benzyloxycarbonyl group and an amino acid derivative.
Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate: Features a methoxyacetate ester group.
The uniqueness of this compound lies in its specific ester group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H19ClO7 |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H19ClO7/c1-29-21-9-15(10-22(30-2)24(21)31-3)25(28)33-20-13-19-17(11-18(20)26)16(12-23(27)32-19)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Clave InChI |
HQFOJTLPLQQIPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,3-dimethyl-2-oxobutoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14958552.png)


![2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958567.png)
![2-chloro-N-[3-(diethylamino)-3-oxopropyl]benzamide](/img/structure/B14958568.png)
![3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B14958570.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14958589.png)
![2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid](/img/structure/B14958594.png)
![1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958595.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine](/img/structure/B14958603.png)
![7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B14958608.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958614.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)
